molecular formula C24H18ClN5O3S B384012 3-((4-chlorophenyl)sulfonyl)-2-imino-10-methyl-1-(pyridin-4-ylmethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 608104-12-7

3-((4-chlorophenyl)sulfonyl)-2-imino-10-methyl-1-(pyridin-4-ylmethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

Cat. No. B384012
CAS RN: 608104-12-7
M. Wt: 491.9g/mol
InChI Key: LCKNWKSUTHXKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and dipyridopyrimidine rings, the introduction of the sulfonyl group, and the formation of the imino group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings and functional groups means that the molecule may have a rigid and possibly planar structure. The electronic properties of the molecule will be influenced by the aromatic rings and the electronegative atoms present in the functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the sulfonyl and imino groups suggests that it might undergo reactions typical of these functional groups, such as nucleophilic substitution or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl group and the aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactions, and its potential biological activities. It could also involve investigating its physical and chemical properties, and assessing its safety and hazards .

Mechanism of Action

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease (PD). α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

The compound interacts with α-syn to inhibit its aggregation . Aggregation of α-syn into amyloid fibrils leads to the formation of neuronal pathological inclusions, both in the neuron soma and in axons . By inhibiting this process, the compound can prevent the formation of these harmful inclusions.

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In physiological conditions, α-syn is found as a soluble monomer, but after interaction with phospholipids, it adopts an α-helical structure . In the misfolded state, the aggregation of α-syn into amyloid fibrils leads to neuronal pathological inclusions . The compound interferes with this process, reducing the aggregation of α-syn .

Pharmacokinetics

The compound’s ability to prevent α-syn aggregation suggests that it can cross the blood-brain barrier and interact with its target in the brain .

Result of Action

The compound’s action results in a reduction of α-syn aggregation . This leads to a decrease in the formation of neuronal pathological inclusions, which are a common histopathological hallmark in PD patients . As a result, the compound can potentially alleviate the neurotoxicity and neurodegeneration associated with PD .

properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3S/c1-15-3-2-12-29-22(15)28-23-19(24(29)31)13-20(34(32,33)18-6-4-17(25)5-7-18)21(26)30(23)14-16-8-10-27-11-9-16/h2-13,26H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKNWKSUTHXKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.